molecular formula C15H22BrNO B1382235 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine CAS No. 1704065-41-7

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine

Cat. No.: B1382235
CAS No.: 1704065-41-7
M. Wt: 312.24 g/mol
InChI Key: QKZBXAGJZFIICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine is a piperidine derivative featuring a 3-bromophenoxypropyl side chain. This compound is structurally related to sigma receptor ligands, particularly those targeting the sigma-1 (σ1) subtype, which are of interest for treating central nervous system (CNS) disorders and neuropathic pain . Its design incorporates a halogenated aromatic ether moiety (3-bromophenoxy) linked via a propyl chain to a 4-methylpiperidine core. The bromine atom at the meta position of the phenoxy group distinguishes it from analogs with chloro, methyl, or nitro substituents, influencing electronic and steric properties critical for receptor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine typically involves the reaction of 3-bromophenol with 1-bromo-3-chloropropane to form 1-(3-bromophenoxy)propane. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the bromophenoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropyl derivatives, while oxidation can produce phenoxypropyl ketones or alcohols.

Scientific Research Applications

Antimicrobial Activity

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial and antifungal activities.

  • Antibacterial Effects : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as follows:
Activity TypeTarget OrganismsMIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
  • Antifungal Effects : The compound also shows antifungal activity against pathogens such as Candida albicans and Aspergillus niger, although specific MIC values vary depending on the derivative used.

Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Notably, it has shown efficacy against:

  • Breast cancer (MCF-7)
  • Cervical cancer (SiHa)
  • Prostate cancer (PC-3)

These studies indicate a selective toxicity profile, sparing normal cells like HEK-293T, which is crucial for therapeutic applications.

Biological Mechanisms

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets such as enzymes and receptors. The presence of the bromophenoxy group enhances binding affinity, potentially inhibiting enzyme activities or modulating receptor functions.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers found that derivatives exhibited potent antibacterial activity against Staphylococcus aureus with an MIC of 0.0039 mg/mL. This finding highlights its potential use in developing new antibacterial agents to combat resistant strains.

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results indicated that while the compound effectively killed cancer cells, it did not significantly affect normal cell lines, suggesting a favorable safety profile for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain targets, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs with Halogenated Phenoxy Groups

1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine (Compound 15)

  • Structure: Differs by a 4-chlorophenoxy group instead of 3-bromophenoxy.
  • Pharmacology : Exhibits high σ1 affinity (Ki = 0.34 nM) and selectivity over σ2 (547-fold) and sterol isomerase (SI) sites (11-fold) .

1-[3-(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine (HBK15)

  • Structure: Piperazine core with a 2-chloro-6-methylphenoxyethoxyethyl chain.
  • Pharmacology: Designed for α1-adrenoceptor binding (pKi = 6.43) and antiarrhythmic activity (ED50 = 4.9 mg/kg) .
  • Key Difference : The ethoxyethyl spacer and piperazine ring reduce σ1 selectivity but enhance cardiovascular effects compared to piperidine analogs.

Analogs with Varied Alkyl Chain Lengths

1-[2-(4-Chlorophenoxy)-1-methylethyl]-4-methylpiperidine (Compound 17)

  • Structure : Shorter oxyethylenic chain (C2 vs. C3) with a chiral methyl group.
  • Pharmacology : Higher σ1 affinity (Ki = 0.34 nM) and selectivity (σ1/σ2 = 547-fold) than the C3 homolog .
  • Key Insight : Reduced chain length improves σ1 selectivity, suggesting optimal spacer length is critical for receptor interaction.

Substituted Piperidine Derivatives

1-[3-(4-tert-Butylbenzoyl)-propyl]-4-hydroxypiperidine (CAS 97928-18-2)

  • Structure : 4-hydroxypiperidine core with a 4-tert-butylbenzoylpropyl chain.
  • Applications : Used in hypolipidemic agents due to the hydroxyl group’s hydrogen-bonding capacity .
  • Key Difference : The hydroxyl group enhances solubility but reduces CNS penetration compared to 4-methylpiperidine.

Heterocyclic Analogs

1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-oxo-1-benzimidazolinyl)piperidine

  • Structure : Incorporates a benzisoxazole-benzimidazole hybrid system.
  • Pharmacology : Exhibits antipsychotic and analgesic activity due to dual dopamine-serotonin modulation .
  • Key Difference: The fused heterocyclic system broadens therapeutic scope but complicates synthesis compared to simple phenoxy derivatives.

Data Tables

Table 1: Pharmacological Profiles of Selected Analogs

Compound σ1 Ki (nM) σ2 Ki (nM) σ1/σ2 Selectivity Key Application
1-(3-(3-Bromophenoxy)propyl)-4-Me-piperidine* ~1.2† ~650† ~542 CNS disorders (predicted)
1-[3-(4-Chlorophenoxy)propyl]-4-Me-piperidine (15) 0.34 186 547 Neuropathic pain
HBK15 N/A N/A N/A Antiarrhythmic
Compound 17 (S-enantiomer) 0.34 186 547 High σ1 affinity

*Predicted based on structural similarity to Compound 14.
†Estimated from halogen substitution trends.

Table 2: Structural Features Impacting Bioactivity

Feature Impact on Activity Example Compound
Halogen (Br vs. Cl) Bromine’s larger size may enhance σ1 binding via hydrophobic interactions Target compound vs. Compound 15
Chain Length (C2 vs. C3) Shorter chains improve σ1 selectivity by reducing steric hindrance Compound 17 vs. Compound 15
Piperidine vs. Piperazine Piperazine derivatives target α1-adrenoceptors; piperidines favor σ1 HBK15 vs. Target compound

Biological Activity

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

  • Molecular Formula : C15H20BrNO
  • CAS Number : 1704065-41-7

The compound features a piperidine ring substituted with a bromophenoxy group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Bromophenoxy Group : The brominated phenol is reacted with a suitable alkylating agent.
  • Piperidine Formation : The resulting product is then reacted with 4-methylpiperidine under appropriate conditions to yield the final compound.

Pharmacological Properties

This compound exhibits various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics like bleomycin .
  • Neuroprotective Effects : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. It demonstrates dual inhibition of AChE and butyrylcholinesterase (BuChE), enhancing its therapeutic profile against neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : It may bind to muscarinic acetylcholine receptors, influencing pathways related to cell proliferation and apoptosis resistance .
  • Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter breakdown, thereby increasing the availability of acetylcholine in synaptic clefts, which may enhance cognitive function .

Study on Cancer Cell Lines

In a study involving FaDu hypopharyngeal tumor cells, this compound was shown to induce significant apoptosis. The study compared its effects with those of bleomycin, highlighting its potential as a novel anticancer agent. The results indicated that the compound could lead to increased levels of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Neuroprotective Studies

Research focusing on neuroprotection revealed that this compound effectively inhibited AChE and BuChE, leading to improved cognitive function in animal models. The structure-activity relationship studies indicated that modifications in the piperidine ring could enhance binding affinity and selectivity towards these enzymes .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAnticancer, NeuroprotectiveEnzyme inhibition, Receptor binding
DonepezilAChE InhibitionEnhances cholinergic transmission
Other Piperidine DerivativesVariable; some exhibit anticancer propertiesVaries by structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine, and how can reaction yields be improved?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution or coupling reactions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve intermediate formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .
  • Yield tracking : Monitor reaction progress via TLC or HPLC to adjust stoichiometric ratios and reaction times .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and alkyl chain connectivity .
  • Mass spectrometry (HRMS) : Validate molecular weight and bromine isotopic patterns .
  • FT-IR : Identify functional groups (e.g., C-Br stretch at ~560 cm⁻¹, ether C-O-C at ~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with cytochrome P450 enzymes, and what experimental validation is required?

  • Methodological Answer :

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to CYP3A4/2D6 active sites .
  • Experimental validation :
  • In vitro assays : Measure IC₅₀ values using human liver microsomes and fluorogenic substrates .
  • Metabolic stability tests : Monitor parent compound depletion via LC-MS/MS .

Q. What strategies resolve contradictory bioactivity data between in vitro and in silico models for this compound?

  • Methodological Answer :

  • Data triangulation :
  • Replicate in vitro assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Adjust computational parameters (e.g., protonation states, solvation models) to match experimental settings .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-bromopiperidine derivatives) to identify trends .

Q. How does the compound's stability under varying pH and temperature conditions impact pharmacological assessment?

  • Methodological Answer :

  • Forced degradation studies :
  • Acidic/basic conditions : Incubate at pH 2–9 (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermal stress : Heat at 40–60°C to assess Arrhenius-based shelf-life predictions .
  • Pharmacokinetic implications : Correlate stability data with bioavailability predictions using PBPK modeling .

Q. Data Contradiction Analysis Framework

Scenario Root Cause Resolution Strategy Reference
Discrepant CYP inhibitionVariability in enzyme source (e.g., recombinant vs. microsomal)Standardize enzyme batches and assay protocols
Divergent computational vs. experimental logP valuesIncorrect solvation model parametersRecalculate with explicit solvent models (e.g., COSMO-RS)

Q. Key Experimental Design Considerations

  • Bioactivity studies :
    • Use positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay sensitivity .
    • Include triplicate measurements to assess intra-assay variability .
  • Synthetic scalability :
    • Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol to identify exothermic risks .

Properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-13-6-9-17(10-7-13)8-3-11-18-15-5-2-4-14(16)12-15/h2,4-5,12-13H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZBXAGJZFIICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228199
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-41-7
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
beta-Bromoethylamine
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine
beta-Bromoethylamine
beta-Bromoethylamine
beta-Bromoethylamine
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine
beta-Bromoethylamine
beta-Bromoethylamine
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine
beta-Bromoethylamine
beta-Bromoethylamine
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine
beta-Bromoethylamine
beta-Bromoethylamine
beta-Bromoethylamine
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine
beta-Bromoethylamine
beta-Bromoethylamine
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.